Cas no 258506-49-9 (2-Bromo-1-3-(4-chloro-phenyl)-isoxazol-5-yl-ethanone)
2-Bromo-1-3-(4-chloro-phenyl)-isoxazol-5-yl-ethanone Chemical and Physical Properties
Names and Identifiers
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- Ethanone,2-bromo-1-[3-(4-chlorophenyl)-5-isoxazolyl]-
- 2-bromo-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethanone
- 2-bromo-1-[3-(4-chlorophenyl)-5-isoxazolyl]-1-ethanone
- 2-Bromo-1-[3-(4-chlorophenyl)-isoxazol-5-yl]ethanone
- 5-(BROMOACETYL)-3-(4-CHLOROPHENYL)ISOXAZOLE
- 2-bromo-1-[3-(4-chlorophenyl)isoxazol-5-yl]ethan-1-one
- 2-bromo-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one
- 258506-49-9
- A818049
- 2-Bromo-1-(3-(4-chlorophenyl)isoxazol-5-yl)ethan-1-one
- OUHGJKFYGYXITB-UHFFFAOYSA-N
- SR-01000307995
- 2-bromo-1-[3-(4-chlorophenyl)-1, 2-oxazol-5-yl]ethanone
- 2-bromo-1-(3-(4-chlorophenyl)isoxazol-5-yl)ethanone
- 5-bromoacetyl-3-(4-chlorophenyl)isoxazole
- FT-0611371
- CS-0211787
- SCHEMBL2097094
- 11L-593S
- 25806-49-9
- MFCD00662759
- AKOS005078295
- SR-01000307995-1
- DTXSID80384097
- 2-BROMO-1-[3-(4-CHLORO-PHENYL)-ISOXAZOL-5-YL]-ETHANONE
- DB-015682
- 2-Bromo-1-3-(4-chloro-phenyl)-isoxazol-5-yl-ethanone
-
- MDL: MFCD00662759
- Inchi: 1S/C11H7BrClNO2/c12-6-10(15)11-5-9(14-16-11)7-1-3-8(13)4-2-7/h1-5H,6H2
- InChI Key: OUHGJKFYGYXITB-UHFFFAOYSA-N
- SMILES: BrCC(C1=CC(C2C=CC(=CC=2)Cl)=NO1)=O
Computed Properties
- Exact Mass: 298.93500
- Monoisotopic Mass: 298.93487g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 43.1Ų
Experimental Properties
- Melting Point: 157 °C
- PSA: 43.10000
- LogP: 3.57260
2-Bromo-1-3-(4-chloro-phenyl)-isoxazol-5-yl-ethanone Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
2-Bromo-1-3-(4-chloro-phenyl)-isoxazol-5-yl-ethanone Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Bromo-1-3-(4-chloro-phenyl)-isoxazol-5-yl-ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B686523-50mg |
2-Bromo-1-[3-(4-chloro-phenyl)-isoxazol-5-yl]-ethanone |
258506-49-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B686523-100mg |
2-Bromo-1-[3-(4-chloro-phenyl)-isoxazol-5-yl]-ethanone |
258506-49-9 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B686523-500mg |
2-Bromo-1-[3-(4-chloro-phenyl)-isoxazol-5-yl]-ethanone |
258506-49-9 | 500mg |
$ 135.00 | 2022-06-06 | ||
| Fluorochem | 017232-250mg |
5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole |
258506-49-9 | 95% | 250mg |
£32.00 | 2022-02-28 | |
| Fluorochem | 017232-1g |
5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole |
258506-49-9 | 95% | 1g |
£60.00 | 2022-02-28 | |
| Apollo Scientific | OR29778-1g |
2-Bromo-1-[3-(4-chlorophenyl)isoxazol-5-yl]ethan-1-one |
258506-49-9 | 1g |
£68.00 | 2025-02-19 | ||
| Apollo Scientific | OR29778-2.5g |
2-Bromo-1-[3-(4-chlorophenyl)isoxazol-5-yl]ethan-1-one |
258506-49-9 | 2.5g |
£152.00 | 2025-02-19 | ||
| abcr | AB144782-1 g |
2-Bromo-1-[3-(4-chlorophenyl)-5-isoxazolyl]-1-ethanone; 95% |
258506-49-9 | 1g |
€141.10 | 2023-06-23 | ||
| abcr | AB144782-1g |
2-Bromo-1-[3-(4-chlorophenyl)-5-isoxazolyl]-1-ethanone, 95%; . |
258506-49-9 | 95% | 1g |
€141.10 | 2025-02-17 | |
| 1PlusChem | 1P00BE7B-250mg |
2-Bromo-1-[3-(4-chlorophenyl)-5-isoxazolyl]-1-ethanone |
258506-49-9 | 250mg |
$52.00 | 2025-02-25 |
2-Bromo-1-3-(4-chloro-phenyl)-isoxazol-5-yl-ethanone Suppliers
2-Bromo-1-3-(4-chloro-phenyl)-isoxazol-5-yl-ethanone Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 2-Bromo-1-3-(4-chloro-phenyl)-isoxazol-5-yl-ethanone
Recent Advances in the Study of 2-Bromo-1-3-(4-chloro-phenyl)-isoxazol-5-yl-ethanone (CAS: 258506-49-9)
2-Bromo-1-3-(4-chloro-phenyl)-isoxazol-5-yl-ethanone (CAS: 258506-49-9) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
The compound has been investigated for its role in the synthesis of isoxazole derivatives, which are known for their diverse pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that 2-Bromo-1-3-(4-chloro-phenyl)-isoxazol-5-yl-ethanone serves as a key precursor in the development of inhibitors targeting specific enzymes involved in inflammatory pathways. The study reported a high yield synthesis method, optimizing reaction conditions to achieve purity levels exceeding 98%.
Further research has explored the compound's potential in oncology. A recent preprint on bioRxiv (2024) described its use in the design of small-molecule inhibitors targeting protein-protein interactions critical for cancer cell survival. The study utilized computational docking and molecular dynamics simulations to predict binding affinities, followed by in vitro assays confirming the compound's efficacy in inhibiting tumor cell proliferation at micromolar concentrations.
In addition to its therapeutic potential, 2-Bromo-1-3-(4-chloro-phenyl)-isoxazol-5-yl-ethanone has been studied for its chemical properties. A paper in Organic Letters (2023) detailed its reactivity in palladium-catalyzed cross-coupling reactions, expanding its utility in the synthesis of complex heterocyclic frameworks. The study highlighted the compound's stability under various reaction conditions, making it a reliable building block for medicinal chemistry.
Despite these advancements, challenges remain in the large-scale production and optimization of derivatives based on this compound. A review in Current Opinion in Chemical Biology (2024) emphasized the need for further studies to address issues related to solubility and bioavailability, which are critical for its transition from bench to bedside. Researchers are also exploring green chemistry approaches to improve the sustainability of its synthesis.
In conclusion, 2-Bromo-1-3-(4-chloro-phenyl)-isoxazol-5-yl-ethanone (CAS: 258506-49-9) continues to be a focal point in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate and its promising biological activities make it a valuable tool for drug discovery. Future studies are expected to further elucidate its mechanisms of action and expand its applications in therapeutic development.
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